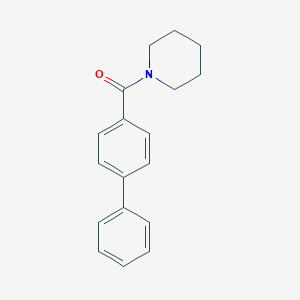

1-(4-Biphenylylcarbonyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19NO |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

(4-phenylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C18H19NO/c20-18(19-13-5-2-6-14-19)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 |

InChI Key |

XCODPROEVCQEFE-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Chemistry and Analog Design

General Synthetic Strategies for 1-(4-Biphenylylcarbonyl)piperidine

The most direct and common method for synthesizing this compound is the acylation of piperidine (B6355638) with a derivative of 4-biphenylcarboxylic acid. This typically involves the reaction of piperidine with 4-biphenylcarbonyl chloride. The reaction is a standard amide bond formation, often carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The starting material, 4-biphenylcarboxylic acid, can be prepared via Suzuki-Miyaura coupling, a powerful cross-coupling reaction. rsc.org

Alternatively, other peptide coupling reagents can be employed to facilitate the reaction between 4-biphenylcarboxylic acid and piperidine, avoiding the need for the acyl chloride.

Synthesis of Biphenylcarbonyl Piperidine Analogs and Derivatives

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves modifying both the piperidine and the biphenylcarbonyl portions of the molecule.

Achieving regioselectivity is paramount when creating analogs with specific substitution patterns.

Functionalization of the Piperidine Ring: Directing the introduction of substituents to specific positions on the piperidine ring is a significant synthetic challenge. Recent advances in C-H functionalization offer powerful tools for this purpose. By carefully selecting the N-protecting group and the rhodium catalyst, functionalization can be directed to the C2, C3, or C4 positions. nih.govd-nb.infothieme-connect.com For example, an indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, regioselective ring-opening of the resulting cyclopropane. nih.govd-nb.info Another strategy involves the generation of a 3,4-piperidyne intermediate, which can be trapped in cycloaddition reactions to yield functionalized, annulated piperidines. nih.gov

Functionalization of the Biphenyl (B1667301) Moiety: The biphenyl unit can be selectively functionalized using well-established electrophilic aromatic substitution reactions. The directing effects of existing substituents guide the position of incoming groups. rsc.org For more controlled modifications, directed ortho-metalation (DoM) strategies can be employed. Furthermore, the analysis of substitution patterns in known drugs reveals a preference for certain arrangements, with para- and ortho-para disubstituted biphenyls being common. acs.org

Many biologically active piperidines are chiral, making stereocontrol a critical aspect of their synthesis.

Asymmetric Synthesis: Enantiomerically pure piperidines can be synthesized using various asymmetric strategies. These include using chiral auxiliaries, such as amidines, to direct the stereoselective addition of nucleophiles to activated pyridinium (B92312) salts, followed by a diastereoselective reduction to the piperidine. rsc.org Another approach is the use of chiral starting materials, such as D-serine, to control the absolute stereochemistry of substituents on the piperidine ring, which is then formed via a key step like a ring-closing metathesis (RCM) reaction. acs.org

Diastereoselective Reactions: When multiple stereocenters are present, controlling their relative stereochemistry is crucial. For instance, the catalytic hydrogenation of substituted pyridines often yields cis-piperidine derivatives. asianpubs.org In contrast, other methods, like the reduction of imines generated from 2-silyl-1,2-dihydropyridines, can provide piperidines with high trans selectivity. nih.govacs.org The Diels-Alder reaction is another powerful tool, capable of generating multiple contiguous stereocenters in a predictable manner to produce polysubstituted piperidines. acs.org

Modifying the piperidine ring is a common strategy for creating analogs. enamine.net This can involve introducing substituents at various positions to explore new binding interactions or alter physicochemical properties.

N-Derivatization: The nitrogen atom of the piperidine ring is a common site for modification. In the synthesis of this compound, the nitrogen is acylated. For analogs where the piperidine nitrogen is basic, it can be alkylated or used as a handle for attaching other functional groups.

C-Substitution: Introducing alkyl or aryl groups at the carbon atoms of the piperidine ring can significantly impact biological activity. This can be achieved through various methods, including the multicomponent synthesis of highly functionalized piperidines or the C-H functionalization techniques mentioned earlier. nih.govd-nb.infobas.bg For example, 2,6-disubstituted piperidines can be accessed stereoselectively through the directed functionalization of 1,2-dihydropyridines. rsc.org

The biphenylcarbonyl group offers numerous opportunities for modification to fine-tune the properties of the molecule.

Substitution on the Biphenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto one or both phenyl rings can alter the electronic properties, lipophilicity, and metabolic stability of the compound. These modifications are typically achieved through standard aromatic chemistry or modern cross-coupling reactions. rsc.orgarabjchem.org

Bioisosteric Replacement: In drug design, parts of a molecule are often replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or reduce toxicity. The biphenyl moiety could be replaced with other bicyclic aromatic or heteroaromatic systems. One of the phenyl rings could also be replaced by a different ring system to explore novel structural space.

Development of Synthetic Methodologies for Related Piperidine Scaffolds

The construction of the piperidine ring itself is a field of active research, with numerous methodologies developed to provide access to diverse and complex scaffolds. nih.gov These methods are fundamental to creating a wide range of analogs.

Catalytic Hydrogenation of Pyridines: A primary industrial method for piperidine synthesis is the hydrogenation of the corresponding pyridine. Various catalysts, including platinum oxide (PtO₂), rhodium, and ruthenium, are used. asianpubs.orgnih.govresearchgate.netacs.org While often requiring high pressure and/or temperature, recent developments have focused on milder conditions, such as electrocatalytic hydrogenation at ambient temperature and pressure. nih.govacs.org The choice of catalyst and conditions can influence the stereochemical outcome, often favoring cis products. asianpubs.org

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Key Features |

|---|---|---|---|

| PtO₂ | H₂ (50-70 bar) | Glacial Acetic Acid, RT | Mild temperature, effective for various substituted pyridines. asianpubs.orgresearchgate.net |

| Rh/C | H₂ (5 atm) | Water, 80°C | Mild pressure, uses water as a solvent. organic-chemistry.org |

| Rh/C | Electrochemical | Water, RT, Ambient Pressure | Sustainable, high current efficiency, avoids H₂ gas. nih.govacs.org |

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a highly functionalized piperidine. bas.bgtaylorfrancis.combeilstein-journals.orgtandfonline.comtandfonline.com These reactions offer significant advantages in terms of atom economy and operational simplicity. Various catalysts, including Lewis acids (InCl₃, ZrCl₄) and organocatalysts (L-proline), have been employed to promote these transformations. bas.bg Recently, biocatalysts like immobilized lipase (B570770) have also been used for the green synthesis of piperidines. rsc.org

Table 2: Catalysts for the Multicomponent Synthesis of Functionalized Piperidines

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Nano-sulfated zirconia | One-pot, three-component | Short reaction times, mild conditions, reusable catalyst. bas.bg |

| Tetrabutylammonium tribromide (TBATB) | One-pot, three-component | Efficient, catalytic. beilstein-journals.org |

| ZrOCl₂·8H₂O | One-pot, three-component | Aqua-compatible. taylorfrancis.com |

| Acetic Acid | One-pot, five-component | Catalyst-free medium, good yields. tandfonline.com |

Ring-Closing Metathesis (RCM): RCM has become a powerful and versatile tool for constructing cyclic compounds, including piperidines. acs.orgresearchgate.netresearchgate.netclockss.org The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), involves the intramolecular cyclization of a diene precursor. This method is valued for its high functional group tolerance, although the presence of basic amines can sometimes require special considerations. clockss.org RCM is particularly useful in stereoselective syntheses where the diene precursor is derived from a chiral starting material. acs.org

In Vitro Biochemical and Biological Activity Profiling

Enzyme Inhibition Studies of 1-(4-Biphenylylcarbonyl)piperidine Derivatives

Research into derivatives of this compound has uncovered significant inhibitory activity against several enzymes. The core structure, which combines a biphenyl (B1667301) group with a piperidine (B6355638) ring through a carbonyl linker, serves as a versatile scaffold for designing specific inhibitors.

Glucosylceramide Synthase Inhibition Mechanisms

Glucosylceramide synthase (GCS) is a critical enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide. acs.org Inhibition of GCS is a therapeutic strategy for lysosomal storage disorders like Gaucher's disease, as it reduces the accumulation of glucosylceramide and its metabolites. acs.org While various inhibitors of GCS have been developed, including iminosugar derivatives and other complex heterocyclic compounds, specific in vitro studies detailing the inhibition mechanisms of this compound derivatives against GCS are not extensively available in the current body of literature. The established inhibitors typically mimic the ceramide substrate to interact with the enzyme's active site.

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Mechanisms

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. rhhz.netplos.org Elevated local cortisol levels are linked to metabolic syndrome, making 11β-HSD1 a key target for therapeutic intervention. rhhz.netmdpi.com A series of piperidine amide derivatives have been identified as inhibitors of human 11β-HSD1. nih.gov These compounds were developed from modifications of a high-throughput screening hit, indicating the potential of the piperidine scaffold in targeting this enzyme. nih.gov The general mechanism involves competitive binding to the enzyme's active site, preventing the reduction of cortisone. plos.org While specific data on this compound is limited, the research on related piperidine amides supports the viability of this chemical class as 11β-HSD1 inhibitors. nih.gov

Eukaryotic Translation Initiation Factor 2-alpha (eIF2-α) Inactivation

The eukaryotic translation initiation factor 2-alpha (eIF2-α) is a key component in the regulation of protein synthesis. nih.gov Its phosphorylation leads to an inactivation of its function, resulting in a global reduction of protein synthesis, a crucial part of the cellular stress response. nih.gov

A study identified that a derivative, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine (B1678402) oxalate (B1200264) (a piperazine-based analogue, AMC-01), induces the inactivation of eIF2-α by promoting its phosphorylation at the serine 51 residue in a dose- and time-dependent manner. nih.gov This effect was shown to be mediated through the activation of the protein kinase RNA-activated (PKR) pathway, while other eIF2-α kinases like PERK or HRI were not affected. nih.gov This specific mechanism establishes AMC-01 and its derivatives as chemical probes for modulating eIF2-α activity and studying protein synthesis-related cell physiology. nih.gov

Table 1: Effect of AMC-01 on eIF2-α Phosphorylation

| Treatment | Concentration (µM) | Relative Fold Induction of p-eIF2-α/eIF2-α |

|---|---|---|

| DMSO (Control) | - | 1 |

| AMC-01 | 10 | >2.5 |

| AMC-01 | 20 | >3.5 |

Data derived from a phospho-eIF2-α ELISA assay, showing the relative increase in phosphorylated eIF2-α compared to the total eIF2-α protein level in cells treated with AMC-01. nih.gov

Cathepsin K Inhibition

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a central role in the degradation of bone matrix proteins like type I collagen. nih.govgoogle.com Its inhibition is a primary strategy for treating osteoporosis and other diseases involving excessive bone resorption. nih.govgoogle.com

Derivatives containing a piperidine scaffold have been investigated as Cathepsin K inhibitors. mdpi.com For example, a series of novel piperidine-3-carboxamide derivatives were synthesized and showed potent inhibitory activity. mdpi.com One of the most potent compounds from this series, designated H-9, exhibited an IC50 value of 0.08 µM. mdpi.com Molecular docking studies indicated that these compounds interact with key residues in the active site of Cathepsin K through hydrogen bonds and hydrophobic interactions. mdpi.com Furthermore, patent literature suggests that biphenyl acetyl groups can be a feature of Cathepsin K inhibitors, highlighting the relevance of the this compound scaffold. google.com

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| F-12 (Fragment Hit) | 13.52 |

| H-9 | 0.08 |

Data represents the half-maximal inhibitory concentration (IC50) against Cathepsin K. mdpi.com

γ-Secretase Inhibition

γ-Secretase is a multi-subunit protease complex that performs intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP). nih.govfrontiersin.org Its cleavage of APP is a critical step in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, inhibiting or modulating γ-secretase is a major therapeutic target. nih.gov

Piperidine derivatives have been explored as γ-secretase modulators and inhibitors. nih.gov For instance, a series of 4,4-disubstituted piperidine γ-secretase inhibitors were optimized for in vitro cellular potency. ontosight.ai Another study detailed a novel series of piperidine-derived γ-secretase modulators, where compound 10h was found to be a potent modulator in vitro, capable of decreasing Aβ42 levels while increasing Aβ38. inca.gov.br These findings underscore the potential of the piperidine core structure in developing agents that can alter γ-secretase activity, although direct data for this compound is not specified. ontosight.aiinca.gov.br

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. nih.govijpsi.org AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov

The piperidine ring is a common scaffold in the design of AChE inhibitors. inca.gov.brmdpi.com Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide (B126) with a bulky moiety, such as a phenyl group, in the para position led to a significant increase in anti-AChE activity. nih.gov However, the simpler N-benzoylpiperidine derivative itself was found to be almost inactive, suggesting that additional structural features are necessary for potent inhibition. nih.gov A separate study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives identified compounds with potent AChE inhibitory activity, with the most active compound (5d, with an ortho-fluoro substitution) showing an IC50 of 13 nM, which is superior to the reference drug donepezil. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzamide Derivatives

| Compound | Substitution on Benzamide Ring | IC50 (µM) |

|---|---|---|

| 5a | 2-Chloro | 0.09 |

| 5b | 3-Chloro | 0.63 |

| 5d | 2-Fluoro | 0.013 |

| Donepezil (Reference) | - | 0.6 |

Data represents the half-maximal inhibitory concentration (IC50) against AChE. nih.gov

HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health issue, driving the need for novel antiviral agents. mdpi.com The enzyme reverse transcriptase (RT) is a primary target for many antiretroviral therapies as it is essential for the viral replication cycle. mdpi.com Inhibitors of this enzyme are broadly classified as nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov

NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. mdpi.com Research into novel NNRTIs has identified various derivatives of piperidine as possessing significant inhibitory activity against both wild-type and drug-resistant strains of HIV-1. nih.gov Studies on piperidine-linked aminopyrimidine derivatives have demonstrated their potential to bind effectively to the NNRTI binding pocket. mdpi.comnih.gov For instance, certain N-benzyl piperidine compounds have shown a particularly attractive profile with broad potency. nih.gov While direct studies on this compound are not extensively detailed in the reviewed literature, the established activity of the piperidine scaffold in other complex molecules suggests its relevance as a core structure for the development of HIV-1 RT inhibitors. mdpi.comnih.gov

Secretory Glutaminyl Cyclase Inhibition

Glutaminyl cyclase (QC) is an enzyme that catalyzes the conversion of N-terminal glutamine and glutamate (B1630785) residues into pyroglutamate (B8496135) (pGlu). dergipark.org.trnih.gov This post-translational modification is involved in the maturation of various proteins and peptides, including hormones and chemokines. dergipark.org.trnih.gov There are two main isoforms: a secretory form (sQC) and a Golgi-resident form (gQC). nih.govnih.gov

Elevated QC activity is associated with several pathological conditions, notably Alzheimer's disease, where it contributes to the formation of pyroglutamated amyloid-beta (pGlu-Aβ) peptides, a key component of the plaques found in Alzheimer's brains. nih.govresearchgate.net As a result, inhibiting QC is considered a promising therapeutic strategy to reduce neuroinflammation and the formation of toxic pGlu-Aβ. nih.govresearchgate.net Research into QC inhibitors has identified piperidine-4-carboxamide derivatives as a novel and effective scaffold. dergipark.org.tr These compounds exhibit a unique binding pattern within the active site of the enzyme, making them a point of interest for developing new inhibitors. dergipark.org.tr

General Enzyme Inhibition Mechanisms (Competitive, Non-Competitive, Mixed-Type)

The interaction between an enzyme and an inhibitor can be classified into several types based on how the inhibitor binds and affects the enzyme's kinetics.

Competitive Inhibition : In this mechanism, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site. du.ac.inkhanacademy.org This binding prevents the actual substrate from accessing the site. The inhibitor and substrate are in direct competition for the enzyme. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. du.ac.in

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. du.ac.inkhanacademy.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. Therefore, the inhibitor and substrate can be bound to the enzyme simultaneously. researchgate.net The inhibition is not reversible by increasing substrate concentration. khanacademy.org

Mixed-Type Inhibition : This form of inhibition occurs when an inhibitor can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor), often at an allosteric site. researchgate.net Mixed inhibitors affect both the enzyme's maximum reaction rate (Vmax) and its substrate binding affinity (Km). When the inhibitor has equal affinity for both the free enzyme and the enzyme-substrate complex, the inhibition is classified as non-competitive. researchgate.net

Receptor Binding and Modulatory Effects

Serotoninergic Receptor (5-HT2A, 5-HT2C, 5-HT2B) Ligand Binding

The 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein-coupled receptors (GPCRs) that are crucial in regulating a wide range of physiological and neurological processes. nih.govpeakproteins.com They are significant targets for drugs treating conditions like depression, schizophrenia, and anxiety. nih.govpeakproteins.com These receptors share high sequence homology and similar signaling pathways. nih.gov

The affinity of ligands for these receptors can be influenced by specific structural features. For example, in a series of 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, the lipophilicity of substituents at the 4-position was found to correlate with binding affinity at both the 5-HT2A and 5-HT2B receptors. frontiersin.org The human 5-HT2B receptor's ligand binding characteristics are distinct from those of the 5-HT2A and 5-HT2C subtypes. nih.gov While direct binding data for this compound is not specified, the presence of the lipophilic biphenyl group suggests a potential for interaction with these receptors, a common characteristic for many piperidine-containing compounds.

| Compound | Receptor Subtype | Binding Affinity (Ki value) | Reference |

|---|---|---|---|

| Ritanserin | 5-HT2A | High Affinity | nih.gov |

| Spiperone | 5-HT2A | High Affinity | nih.gov |

| 5-HT | 5-HT2B | High Affinity | nih.gov |

| [3H]mesulergine | 5-HT2C | Used to determine total receptor expression | nih.gov |

Dopaminergic Receptor (D1, D2, D4) Ligand Binding

Dopamine (B1211576) receptors are divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). nih.govnih.gov These receptors play a central role in motor control, motivation, and cognition, and are key targets for drugs treating Parkinson's disease and schizophrenia. nih.gov The D1-like receptors typically couple to Gs proteins, while the D2-like receptors couple to Gi/o proteins. nih.govnih.gov

The piperidine scaffold is a common feature in ligands targeting D2-like receptors, particularly the D4 subtype. nih.govelifesciences.org Research has led to the discovery of highly selective D4 receptor antagonists based on 1,4-disubstituted piperidine and piperazine structures. elifesciences.org For example, certain 4-benzyl-piperidines have been identified as potent and selective D4 receptor ligands. nih.gov The structural similarity of this compound to these selective D4 ligands suggests it may also exhibit affinity for this receptor subtype. Some studies have explored how modifications to the piperidine scaffold can shift binding affinity between the D4 receptor and other targets, such as the sigma-1 receptor.

| Compound Type | Receptor Subtype | Binding Affinity (Ki value) | Reference |

|---|---|---|---|

| L745870 (1,4-disubstituted aromatic piperidine) | D4 | ~0.43 nM | elifesciences.org |

| AVRM-13 (4-benzyltriazolylpiperidine) | D4 | µM Affinity | nih.gov |

| Spiperone | D2-like (D2, D3, D4) | pKi = 8.4–9.4 | mdpi.com |

Sigma Receptor 1 (S1R) Affinity

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum. nih.gov It is implicated in a variety of neurological functions and is a target for treating conditions like neuropathic pain, depression, and neurodegenerative diseases. unimi.it

A significant body of research has identified piperidine-based compounds as potent ligands for the S1R. nih.gov Screening of compound libraries has led to the discovery of piperidine derivatives with high affinity and selectivity for the S1R. unimi.itnih.gov For example, compound 25b (1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine) was identified as a high-affinity S1R ligand with a pKi value of 9.13. unimi.it Molecular modeling and structure-activity relationship (SAR) studies have shown that the piperidine moiety can contribute significantly to high-affinity binding at the S1R. researchgate.net The structural characteristics of this compound are consistent with those of other known high-affinity S1R ligands.

| Compound | Receptor Subtype | Binding Affinity (Ki value) | Reference |

|---|---|---|---|

| Compound 1 (piperidine/piperazine-based) | S1R | 3.2 nM | nih.gov |

| Haloperidol (reference compound) | S1R | 2.5 nM | nih.gov |

| 25a (piperidine derivative) | S1R | High Affinity | unimi.it |

| 12c (Trifluoromethyl indazole piperidine analog) | S1R | 0.7 nM |

Monoamine Transporter Inhibition (DAT, NET)

The monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are significant targets for therapeutic agents. science.gov The inhibitory activity of various piperidine derivatives on these transporters has been a subject of extensive research. science.gov For instance, studies on 4-benzylpiperidine (B145979) carboxamides have highlighted the structural features that determine selectivity and potency for DAT and NET. Specifically, the nature of substituents on the aromatic ring and the length of the linker region can significantly influence inhibitory activity.

However, a review of the current scientific literature reveals a lack of specific data on the in vitro inhibitory activity of this compound against DAT and NET. While the broader class of piperidine-containing molecules has been evaluated, dedicated studies measuring the IC50 or Kᵢ values for this particular compound are not presently available in published research.

In Vitro Cellular Pathway Modulation

Regulation of Global Protein Synthesis

The regulation of protein synthesis is a fundamental cellular process, and its modulation is a key mechanism of action for many bioactive compounds. Research has shown that a related but distinct compound, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' (a piperazine derivative), can regulate global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α). This action is a known response to cellular stress, allowing cells to conserve resources.

Despite the investigation into the effects of the structurally similar piperazine analog, there is no direct scientific evidence in the available literature to indicate that this compound itself regulates global protein synthesis.

Activation of Protein Kinase RNA-activated (PKR)

Protein Kinase RNA-activated (PKR) is a key component of the innate immune response and is involved in cellular responses to various stressors, including viral dsRNA. Activation of PKR leads to the phosphorylation of eIF2α, resulting in an inhibition of protein synthesis. The piperazine derivative '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' has been shown to induce the activation of PKR.

Currently, there are no published studies demonstrating that this compound activates PKR. The functional consequences of the biphenylylcarbonyl moiety on a piperidine ring, as opposed to a piperazine ring, in the context of PKR activation have not been elucidated.

Activation of Nuclear Factor-κB (NF-κB)

Nuclear Factor-κB (NF-κB) is a critical transcription factor family that regulates genes involved in inflammation, immunity, and cell survival. Its activation is a central event in many signaling pathways. The previously mentioned piperazine compound, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate', was found to activate the NF-κB pathway.

However, specific studies on the effect of this compound on the NF-κB signaling pathway are absent from the current scientific literature.

Cell Autophagy Induction

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled, playing a critical role in cellular homeostasis and response to stress. The induction of autophagy can be triggered by various stimuli and involves complex signaling pathways, including the Beclin 1 and LC3 pathways. While various compounds, including some piperine (B192125) derivatives, have been shown to induce autophagy in cancer cells, there is no available research to suggest that this compound is an inducer of cell autophagy.

Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a key therapeutic strategy for preventing thrombosis. Various compounds, including derivatives of piperidine, have been investigated for their antiplatelet activity. For example, a series of 3-carbamoylpiperidines have demonstrated inhibitory action against ADP-induced human platelet aggregation.

As of the latest review of scientific publications, there are no specific studies that have evaluated or reported the in vitro effect of this compound on platelet aggregation.

Broad-Spectrum Biological Activity Investigations

The piperidine scaffold is a key component in many compounds exhibiting antimicrobial properties. biointerfaceresearch.comacademicjournals.org Research into various piperidine derivatives has demonstrated their potential against a range of bacterial and fungal pathogens. biomedpharmajournal.orgnih.govresearchgate.net For instance, some piperidine derivatives have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.comnih.gov Antifungal activity has also been observed against species like Candida albicans and various dermatophytes. academicjournals.orgbiomedpharmajournal.orgmdpi.com

While direct studies on the antimicrobial properties of this compound are not extensively detailed in the provided results, the broader class of piperidine derivatives has shown promise. For example, certain piperidine-4-one derivatives have exhibited significant antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net The addition of specific chemical moieties to the piperidine ring can enhance these effects. biomedpharmajournal.org One study highlighted that piperine, a naturally occurring piperidine derivative, can potentiate the effects of antibiotics like ciprofloxacin (B1669076) against Staphylococcus aureus, suggesting a role in overcoming bacterial resistance mechanisms. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger | Significant antibacterial and antifungal activity. | biomedpharmajournal.orgresearchgate.net |

| Piperine | Staphylococcus aureus | Potentiates the activity of ciprofloxacin. | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Inhibited growth of all tested strains with MIC values of 32-512 µg/ml. | nih.gov |

| Various novel piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition. | academicjournals.org |

This table is for illustrative purposes based on the activities of related piperidine compounds and does not represent direct data for this compound unless specified.

Piperidine and its derivatives have been investigated for their anti-inflammatory potential. nih.govnih.gov The mechanism of action often involves the inhibition of key inflammatory mediators. For example, some piperidine-containing compounds have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-induced macrophages. nih.gov

The endocannabinoid system, a key regulator of inflammation, is a target for some piperidine derivatives. plos.org Specifically, inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), can produce anti-inflammatory effects. plos.orgnih.gov By inhibiting MAGL, these compounds increase the levels of 2-AG, which in turn can modulate inflammatory responses. plos.orgnih.gov JZL184, a potent and selective MAGL inhibitor with a piperidine structure, has been shown to reduce inflammation in animal models. plos.orgnih.gov

Furthermore, some piperidine derivatives have been explored as Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, which can suppress atherosclerosis progression and reduce serum levels of inflammatory markers like MCP-1. nih.gov The anti-inflammatory activity of plant-derived compounds containing the piperidine scaffold, such as piperine, has also been documented, with mechanisms including the inhibition of NF-κB activation. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Assay/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Ferrocenyl(piperazine-1-yl)methanone-based derivatives | LPS-induced NO production in RAW264.7 macrophages | Potent inhibition of NO production, with compound 4i showing an IC50 of 7.65 μM. | nih.gov |

| JZL184 (MAGL inhibitor) | MAGL inhibition | Potent and selective inhibitor of MAGL, leading to anti-inflammatory effects. | plos.orgnih.gov |

| Piperidinyl/piperazinyl benzothiazole (B30560) derivatives (PPARδ agonists) | hPPARδ activity | Strong PPARδ agonist activity (EC50 = 3.6 nM for compound 21). | nih.gov |

| Piperine | NF-κB activation | Inhibition of NF-κB activation. | nih.gov |

This table is for illustrative purposes based on the activities of related piperidine compounds and does not represent direct data for this compound unless specified.

The piperidine moiety is a structural component of numerous compounds investigated for their anti-cancer properties. mdpi.comnih.gov Derivatives of piperidine have demonstrated cytotoxic effects against a variety of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov The mechanisms underlying these anti-cancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. nih.gov

For instance, some piperidine derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Inhibition of signaling pathways such as the PI3K/AKT pathway has also been observed. nih.gov Furthermore, piperidine-containing compounds have been developed as inhibitors of enzymes that are overexpressed in tumors, such as carbonic anhydrases (CAs). nih.gov Certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown potent inhibition of tumor-associated CA isoforms IX and XII. nih.gov

While specific data on the anti-cancer activity of this compound is limited in the provided search results, the broader family of piperidine derivatives, including those with biphenyl moieties, shows significant potential in this area. ontosight.aimolaid.com Extracts from plants of the Piper genus, which contain piperidine alkaloids, have also exhibited cytotoxic effects against breast cancer cell lines. bioline.org.brtjpr.org

Table 3: Anti-cancer Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (liver), MCF7, BT20, T47D, CAMA-1 (breast), HCT-116 (colon), KATO-3 (gastric), MFE-296 (endometrial) | Significant cell growth inhibitory activity. | nih.gov |

| DTPEP (a piperidine derivative) | MDA-MB-231 (ER-negative breast cancer), MCF-7 (ER-positive breast cancer) | Inhibits cell proliferation, induces apoptosis, down-regulates ERα. | nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Not specified, targets tumor-associated enzymes | Potent and selective inhibition of carbonic anhydrase isoforms hCA IX and hCA XII. | nih.gov |

| Piperine | HL60 (leukemic cancer cells) | Induces apoptosis, arrests cell cycle in S phase. | nih.gov |

This table is for illustrative purposes based on the activities of related piperidine compounds and does not represent direct data for this compound unless specified.

Piperidine derivatives are of significant interest in neuroscience research due to their ability to interact with various neurological targets. ontosight.aibenthamscience.com A key area of exploration is the endocannabinoid system, where piperidine-containing compounds have been developed as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). nih.govnih.govnih.gov

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govresearchgate.net By inhibiting FAAH, the levels of anandamide increase, which can lead to anxiolytic and other therapeutic effects. nih.gov Several piperidine-based FAAH inhibitors have been developed and studied for their potential in treating anxiety and pain. nih.govnih.gov

Similarly, MAGL inhibitors, some of which possess a piperidine structure, prevent the breakdown of 2-AG, another major endocannabinoid. nih.govmdpi.com This leads to elevated 2-AG levels in the brain, which can have neuroprotective and therapeutic benefits in models of neurodegenerative diseases and pain. nih.govnih.govmdpi.com The compound JZL184 is a well-characterized piperidine-containing MAGL inhibitor. plos.orgnih.gov

The chemical structure of this compound, with its biphenyl and piperidine moieties, suggests potential interactions with neurological targets, a characteristic of many related compounds. ontosight.ai

Table 4: Neurological Target Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Neurological Target | Effect | Reference(s) |

|---|---|---|---|

| ST4070 | Fatty Acid Amide Hydrolase (FAAH) | Potent and selective reversible inhibition of FAAH, leading to anxiolytic-like effects in rodents. | nih.gov |

| PF-3845 | Fatty Acid Amide Hydrolase (FAAH) | Covalent inhibitor that carbamylates FAAH's serine nucleophile, raising brain anandamide levels. | nih.gov |

| JZL184 | Monoacylglycerol Lipase (MAGL) | Potent and selective inhibitor of MAGL, blocking 2-AG hydrolysis in the brain. | plos.orgnih.gov |

| Benzylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | Potent, reversible, and selective MAGL inhibition. | nih.gov |

This table is for illustrative purposes based on the activities of related piperidine compounds and does not represent direct data for this compound unless specified.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores within the Biphenylcarbonyl Piperidine (B6355638) Scaffold

The biphenylcarbonyl piperidine core possesses distinct regions that contribute to its pharmacophoric profile. The biphenyl (B1667301) moiety typically serves as a crucial hydrophobic ligand that can engage in van der Waals and pi-pi stacking interactions within the binding pockets of target proteins. The carbonyl group acts as a hydrogen bond acceptor, a key interaction point for many biological receptors. The piperidine ring, a versatile heterocyclic system, can be functionalized to modulate physicochemical properties and to introduce additional interaction points. mdpi.com

Pharmacophore models for various classes of compounds containing the N-aroylpiperidine substructure have been developed. For instance, in a study of farnesyltransferase (FTase) inhibitors, a key enzyme in cell signaling pathways, the pharmacophore was identified to consist of aromatic, acceptor, and donor groups. The biphenyl group fulfills the requirement for an aromatic feature, while the carbonyl oxygen acts as a hydrogen bond acceptor. Further substitutions on the piperidine ring can introduce hydrogen bond donor functionalities.

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-(4-biphenylylcarbonyl)piperidine analogs can be finely tuned by introducing various substituents on the biphenyl moiety, the piperidine ring, and by modifying the carbonyl linker.

Influence of Biphenyl Moiety Substitutions

Table 1: Effect of Biphenyl Moiety Substitution on Sigma-1 Receptor Affinity

| Compound | R | Kᵢ (nM) for σ₁ |

| 7a | H | 15.8 |

| 7e | 4'-F | 8.9 |

| 7f | 4'-Cl | 11.2 |

| Data sourced from a study on 4-aroylpiperidines as sigma-1 receptor ligands. researchgate.net |

Effects of Piperidine Ring Substitutions

The piperidine ring offers multiple positions for substitution, allowing for the modulation of properties such as lipophilicity, polarity, and the introduction of additional binding interactions. In the context of farnesyltransferase inhibitors, substitutions at the 2, 3, and 4-positions of the piperidine ring were all found to be important for inhibitory activity. nih.gov For instance, the introduction of a hydroxyl group can provide an additional hydrogen bonding interaction, while an alkyl group can enhance hydrophobic interactions.

A study on N-arylmethyl substituted piperidine-linked anilines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated that the nature and position of substituents on the piperidine ring were crucial for antiviral potency. nih.gov

Table 2: Influence of Piperidine Ring Substitution on Farnesyltransferase Inhibition

| Compound | Piperidine Substitution | IC₅₀ (nM) for FTase |

| Analog A | Unsubstituted | >1000 |

| Analog B | 2-Aryl | 50 |

| Analog C | 3-Nitro | 25 |

| Analog D | 4-Aryl | 10 |

| Illustrative data based on findings from studies on piperidine inhibitors of farnesyltransferase. nih.gov |

Role of Linker Modifications

While the core focus is on the biphenylcarbonyl piperidine structure, the carbonyl linker itself can be a point of modification. Replacing the ketone with a hydroxyl group, for instance, can change the electronic nature and hydrogen bonding capacity of the linker. In the development of sigma-1 receptor ligands, the reduction of the carbonyl group to a hydroxyl group was explored, leading to a class of 4-(α-hydroxyphenyl)piperidines with altered selectivity profiles. nih.gov This highlights that even subtle changes to the linker can have a profound impact on biological activity.

Stereochemistry and Conformational Analysis in SAR

The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of biological activity. The piperidine ring can adopt various conformations, with the chair conformation being the most stable. Substituents can occupy either axial or equatorial positions, and their relative orientation can significantly affect how the molecule fits into a binding site.

Studies on 3,4-disubstituted piperidine analogs as monoamine transporter inhibitors have shown that the stereochemistry (cis vs. trans isomers) has a profound effect on potency and selectivity. nih.gov For example, the (-)-cis analogues exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter.

Conformational analysis of N-benzoylpiperidines has shown that the benzoyl group can influence the conformational equilibrium of the piperidine ring. The presence of bulky substituents on either the piperidine ring or the benzoyl group can lead to restricted rotation around the amide bond, locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For piperidine derivatives, QSAR models have been developed to predict their activity and to guide the design of new, more potent analogs. These models often use descriptors that quantify various molecular properties, such as steric, electronic, and hydrophobic characteristics.

In a QSAR study on 4-aroylpiperidines as sigma-1 receptor ligands, it was revealed that hydrophobic interactions played a key role in binding affinity. nih.gov Such models can provide valuable insights into the key structural features required for activity and can help prioritize the synthesis of new compounds. For other classes of piperidine-containing compounds, QSAR models have successfully predicted inhibitory activities against various targets, demonstrating the utility of this approach in drug discovery.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govmdpi.com This method is instrumental in identifying potential biological targets for a ligand and understanding the specifics of its binding mode. nih.govmdpi.com

For derivatives of 1-(4-biphenylylcarbonyl)piperidine, molecular docking studies have been employed to explore their potential as inhibitors for various enzymes. For instance, some piperidine (B6355638) derivatives have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov Docking simulations help in predicting the binding affinity and the specific interactions that stabilize the ligand within the active site of the protein. nih.govnih.gov

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions is a critical step in understanding the mechanism of action of a potential drug molecule. aalto.finih.govd-nb.info These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the stability and specificity of the binding. aalto.fi

In the context of this compound derivatives, studies have shown that the biphenyl (B1667301) group can engage in hydrophobic interactions, while the carbonyl and piperidine moieties can form hydrogen bonds with amino acid residues in the active site of a target protein. nih.govnih.gov For example, in a study of piperidine derivatives as SARS-CoV-2 Mpro inhibitors, specific hydrogen bonds were identified between the ligand and residues such as HIS163 and THR26, contributing to the stability of the complex. nih.gov

Active Site Characterization

Understanding the active site of a protein is crucial for designing effective inhibitors. nih.gov The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. nih.gov Computational methods can characterize the shape, size, and chemical environment of the active site, providing a basis for designing ligands that fit snugly and interact favorably. nih.gov

For targets of this compound derivatives, active site characterization helps in understanding how the ligand orients itself to maximize favorable interactions. nih.gov The biphenyl moiety often occupies a hydrophobic pocket, while the piperidine ring can be positioned to interact with specific residues that contribute to binding affinity and selectivity. nih.govnih.gov

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.comnih.govchemrxiv.org These simulations track the movements of atoms over time, allowing for the assessment of the complex's flexibility and the persistence of key interactions. nih.govmdpi.com

MD simulations of piperidine derivative-protein complexes have been used to evaluate their dynamic stability. nih.gov Parameters such as the root-mean-square deviation (RMSD) of atomic positions are monitored to assess the stability of the complex. nih.govmdpi.com A stable RMSD value over the simulation time suggests a stable binding mode. nih.govmdpi.com For example, MD simulations of piperidine derivatives with the SARS-CoV-2 main protease revealed stable complexes with minor fluctuations, indicating a persistent and favorable binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. ekb.egrsc.orgarxiv.org These methods provide a detailed understanding of the distribution of electrons and the energy of molecular orbitals, which are fundamental to a molecule's chemical behavior. ekb.egsaarj.com

For this compound and its analogs, quantum chemical methods are used to calculate properties that influence their biological activity. nih.gov These calculations can help in understanding the molecule's reactivity and its potential to interact with biological targets. nih.govekb.eg

HOMO-LUMO Energy Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. ossila.comchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. physchemres.orgnih.gov

For piperidine derivatives, a smaller HOMO-LUMO gap suggests higher reactivity, which can be correlated with greater biological activity. chalcogen.ro This analysis helps in predicting how readily the molecule will participate in chemical reactions, including those involved in binding to a biological target. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deavogadro.ccdtic.mil The MEP map shows regions of positive and negative electrostatic potential on the molecular surface. researchgate.net

In the case of this compound derivatives, the MEP map can identify the regions most likely to be involved in interactions with a protein. nih.gov For instance, the oxygen atom of the carbonyl group typically shows a region of negative potential, making it a likely hydrogen bond acceptor. nih.gov Conversely, hydrogen atoms on the biphenyl and piperidine rings may exhibit positive potential, indicating their potential to act as hydrogen bond donors or engage in other electrostatic interactions. nih.gov

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Extensive investigation into the scientific literature reveals a significant gap in publicly available research specifically detailing the computational chemistry and molecular modeling applications of the chemical compound This compound . While the requested outline focuses on ligand-based computational approaches, including pharmacophore modeling and virtual screening methodologies, no dedicated studies or detailed findings for this particular molecule could be retrieved.

The current body of research in computational drug design frequently explores compounds containing piperidine scaffolds. These studies often focus on targets like the sigma-1 (σ1) receptor, a protein implicated in various neurological conditions. For instance, well-documented sigma-1 receptor ligands such as 4-IBP and Haloperidol are often used as reference compounds in the development of pharmacophore models and in virtual screening campaigns to discover new potential drugs. nih.govresearchgate.netfrontiersin.orgnih.gov These models typically identify essential chemical features required for binding, such as positive ionizable centers and hydrophobic regions, derived from the crystal structures of these ligands in complex with the receptor. researchgate.netfrontiersin.org

However, This compound is not prominently featured in these studies, either as a foundational molecule for model generation or as a resulting "hit" from virtual screening efforts. Ligand-based and structure-based virtual screening are powerful techniques used to computationally screen vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govpolimi.it Successful campaigns have identified novel, high-affinity ligands for the σ1 receptor. nih.gov Despite the structural similarities that might suggest related activity, specific data for This compound within this context is absent from the reviewed literature.

Consequently, a detailed and scientifically accurate article adhering to the requested structure of focusing solely on This compound cannot be generated. The creation of scientifically sound content for the specified subsections on pharmacophore modeling and virtual screening methodologies requires specific research findings that are not currently available.

Lead Optimization and Preclinical Research Directions

Strategies for Enhancing Potency and Selectivity

Potency, a measure of the concentration of a drug required to produce a specific effect, and selectivity, the ability of a drug to act on a specific target without affecting others, are paramount for a successful therapeutic agent. For derivatives of the 1-(4-biphenylylcarbonyl)piperidine scaffold, enhancing these attributes is a key focus of medicinal chemistry efforts.

Structure-activity relationship (SAR) studies are fundamental to this process. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For the this compound core, modifications could be explored at several positions:

The Biphenyl (B1667301) Moiety: Altering the substitution pattern on the two phenyl rings can significantly influence potency and selectivity. Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein.

The Piperidine (B6355638) Ring: Modifications to the piperidine ring, such as the introduction of substituents, can impact the compound's conformation and its interaction with the target's binding pocket. For instance, the stereochemistry of these substituents can be crucial for achieving optimal binding.

The Carbonyl Linker: The carbonyl group provides a key hydrogen bond acceptor. While typically conserved, subtle modifications or replacements could be explored to fine-tune interactions.

A hypothetical SAR exploration for a series of this compound analogs against a generic kinase target might yield data as presented in the interactive table below. This data illustrates how systematic chemical changes can lead to significant improvements in potency.

| Compound | R1 | R2 | IC50 (nM) |

| 1 | H | H | 520 |

| 2 | 4'-F | H | 250 |

| 3 | 4'-Cl | H | 180 |

| 4 | 4'-CH3 | H | 310 |

| 5 | H | 3-F-piperidine | 450 |

| 6 | 4'-Cl | 3-F-piperidine | 95 |

This is a hypothetical data table for illustrative purposes.

Scaffold Hopping and Bioisosteric Replacements

While incremental modifications can yield significant improvements, sometimes a more radical approach is necessary to overcome challenges such as poor pharmacokinetic properties or to discover novel intellectual property. This is where scaffold hopping and bioisosteric replacement come into play.

Scaffold hopping involves replacing the central core of the molecule—in this case, the biphenyl-piperidine framework—with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key binding groups. This can lead to the discovery of entirely new chemical classes with improved drug-like properties. For this compound, potential scaffold hops could involve replacing the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine (B122466) or azepane, or even non-cyclic linkers that mimic the spatial orientation of the original scaffold.

Bioisosteric replacement is a more conservative strategy where a functional group is replaced with another group that has similar physical or chemical properties, leading to a similar biological response. This is often employed to address issues like metabolic instability or to improve selectivity. For example, the biphenyl group could be replaced with other aromatic systems like a phenyl-pyridine or a naphthalene (B1677914) ring to explore different binding interactions and physicochemical properties. The carbonyl linker could also be a subject for bioisosteric replacement with groups such as a sulfone or an oxime to alter its electronic character and hydrogen bonding capacity.

Multi-target Approaches in Drug Design

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one-target, one-drug" approach may not be sufficient to address such multifactorial conditions. Multi-target drug design aims to create a single molecule that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

A molecule with the structural features of this compound could be a starting point for developing multi-target ligands. The distinct biphenyl and piperidine moieties could be independently optimized to interact with different biological targets. For instance, the biphenyl end might be tailored to inhibit a specific kinase, while the piperidine portion could be modified to interact with a G-protein coupled receptor (GPCR). This approach requires a deep understanding of the structural biology of all intended targets to design a molecule with the appropriate affinity and selectivity profile for each.

Development of Pharmacological Probes for Biological Systems

Beyond their therapeutic potential, well-characterized molecules can serve as valuable pharmacological probes to investigate biological systems. A potent and selective derivative of this compound could be developed into such a tool. By attaching a fluorescent tag or a radioactive isotope to the molecule without significantly altering its binding properties, researchers can visualize and quantify the distribution and dynamics of its biological target in cells and tissues.

These chemical probes are instrumental in target validation, helping to confirm the role of a specific protein in a disease process. They can also be used in high-throughput screening assays to identify other small molecules that bind to the same target. The development of such probes from the this compound scaffold would require careful synthetic chemistry to introduce the desired label at a position that does not interfere with its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.